molecular formula C38H42O7 B1251240 Blepharocalyxin C

Blepharocalyxin C

Cat. No.: B1251240
M. Wt: 610.7 g/mol
InChI Key: OCGXHNIZNJTINO-XKXZSYDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blepharocalyxin C is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.

Scientific Research Applications

Antiproliferative Activity

1. Overview of Antiproliferative Properties
Blepharocalyxin C has been shown to exhibit notable antiproliferative activity against various cancer cell lines. Research indicates that it can inhibit the proliferation of murine colon carcinoma cells and human fibrosarcoma cells.

2. Case Studies and Findings

  • A study reported that this compound demonstrated an effective concentration-dependent inhibition against colon 26-L5 carcinoma cells, with an ED50 value of approximately 3.61 µM, highlighting its potential as a cytotoxic agent .
  • Another investigation found that various diarylheptanoids, including this compound, were more potent than the clinically used drug 5-fluorouracil against HT-1080 fibrosarcoma cells, suggesting a promising therapeutic avenue for cancer treatment .

Table 1: Antiproliferative Activity of this compound

CompoundCell LineED50 Value (µM)
This compoundColon 26-L5 carcinoma3.61
Blepharocalyxin EHT-1080 fibrosarcoma9.02
5-FluorouracilHT-1080 fibrosarcoma8.0

Antiviral Activity

1. Discovery as a Pan-Inhibitor
Recent studies have identified this compound as a potential pan-inhibitor against the Rift Valley fever virus (RVFV). The compound was part of a screening process involving over 6000 phytochemicals, where it showed optimal binding to RVFV glycoproteins N and C, as well as the nucleocapsid protein .

2. Mechanism of Action
The antiviral activity is attributed to its ability to form strong hydrogen bonds with key residues in the RVFV proteins, which are crucial for viral replication. The binding scores indicated that this compound could effectively disrupt the viral life cycle, presenting it as a candidate for further development into antiviral therapeutics .

Structural Insights

1. Chemical Structure
this compound consists of two diarylheptanoid units connected by a tetrahydropyran ring, contributing to its unique biological properties. The structural complexity allows for interactions with various biological targets, enhancing its efficacy against cancer and viral infections .

2. Synthesis and Derivatives
Research into synthetic pathways has also been conducted to create derivatives of this compound that may enhance its biological activity or reduce toxicity. These studies focus on modifying the existing structure to optimize its pharmacological profile .

Properties

Molecular Formula

C38H42O7

Molecular Weight

610.7 g/mol

IUPAC Name

(2S,3S,4S,6S)-3-[(E,3S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-1-en-3-yl]-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-ol

InChI

InChI=1S/C38H42O7/c39-30-13-2-25(3-14-30)1-10-29(23-34(43)19-8-26-4-15-31(40)16-5-26)37-36(44)24-35(22-9-27-6-17-32(41)18-7-27)45-38(37)28-11-20-33(42)21-12-28/h1-7,10-18,20-21,29,34-44H,8-9,19,22-24H2/b10-1+/t29-,34+,35+,36+,37+,38-/m1/s1

InChI Key

OCGXHNIZNJTINO-XKXZSYDMSA-N

Isomeric SMILES

C1[C@@H](O[C@@H]([C@H]([C@H]1O)[C@@H](C[C@H](CCC2=CC=C(C=C2)O)O)/C=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O

Canonical SMILES

C1C(OC(C(C1O)C(CC(CCC2=CC=C(C=C2)O)O)C=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O

Synonyms

blepharocalyxin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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